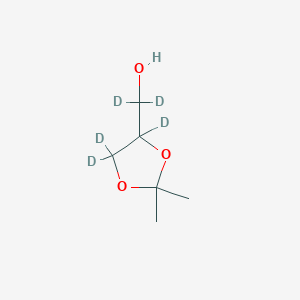

(R,S)-2,2-二甲基-1,3-二氧杂环戊烷-4-甲醇-d5

概述

描述

Synthesis Analysis

The synthesis of compounds similar to (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 has been explored through various methods. One study describes the synthesis and crystal structure of a related compound, indicating detailed crystallization processes and configurations of the molecule (Li, Wang, & Chen, 2001). Another research effort reports the synthesis of a compound from dimethyl-L-tartrate and benzophenone, shedding light on the conformation and interactions within the molecule (Irurre et al., 1992).

Molecular Structure Analysis

Molecular structure analysis, including vibrational circular dichroism (VCD) studies, provides insights into the structural characteristics and intramolecular hydrogen bonding of compounds like (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5 (Nakao, Kyōgoku, & Sugeta, 1986). These analyses contribute significantly to understanding the molecular conformation and the impact of hydrogen bonding on the compound's properties.

Chemical Reactions and Properties

Research on similar compounds has focused on bidentate chelation-controlled asymmetric synthesis, demonstrating the versatility and reactivity of these molecules in creating α-hydroxy esters (Jung, Ho, & Kim, 2000). These studies underscore the compound's potential in synthetic organic chemistry, particularly in asymmetric synthesis.

Physical Properties Analysis

The physical properties of compounds akin to (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d5, such as crystal structure and solvation effects, have been the subject of scientific investigation. For instance, the study of crystalline inclusion compounds reveals the kinetics of desolvation and structural details, providing valuable information on the stability and behavior of these molecules under different conditions (Bourne, Oom, & Toda, 1997).

Chemical Properties Analysis

The chemical properties of similar dioxolane compounds have been explored through various reactions, including the resolution of isomers via enzymatic processes, highlighting the enantioselectivity and potential for specific synthetic applications (Miyazawa et al., 1999). This aspect is crucial for understanding the compound's reactivity and potential for producing enantiomerically pure substances.

科学研究应用

不对称合成

(R,S)-2,2-二甲基-1,3-二氧杂环戊烷-4-甲醇-d5已被探索作为不对称合成中的手性辅助剂,特别是在α-羟基酯的背景下。已经证明它在双齿螯合控制的乙二酸乙酯烯醇烷基化中的应用可以产生对映选择性的结果,展示了它在立体选择性化学转化中的潜力 (Jung et al., 2000)。

异质催化缩合反应

该化合物已被牵涉到研究中,重点关注异质催化的缩合反应,特别涉及甘油与各种醛和酮的反应。这些研究探讨了它在环状缩醛和缩酮形成中的作用,可能为从可再生材料衍生的平台化学品的合成提供新的途径 (Deutsch et al., 2007)。

二醇衍生物的合成

还进行了从this compound合成二醇衍生物的努力,突显了它作为有机合成前体的多功能性。这种化合物转化为各种二醇构型已经取得高产率,展示了它在复杂有机分子合成中的实用性 (Leftheris & Goodman, 1989)。

对映纯化合物

还使用this compound作为起始物质进行了对映纯化合物的制备研究。这些研究为手性化学领域做出了贡献,为不对称催化和合成中纯对映体的合成提供了见解 (Casati et al., 2011)。

振动圆二色性研究

该化合物已经进行了振动圆二色性(VCD)研究,特别关注羟基伸缩振动。这些研究提供了有关分子的分子内氢键特性和构象的宝贵信息,有助于了解其立体化学性质 (Nakao et al., 1986)。

作用机制

安全和危害

属性

IUPAC Name |

dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3D2,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVYQYLELCKWAN-ZDGANNJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)

![(1R)-N-Boc-1-[4-(hydroxymethyl)cyclohexyl]ethan-1-amine](/img/no-structure.png)

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)